Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride

Physicochemical Properties Lipophilicity Drug-likeness

Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride (CAS 1220034-71-8) is a synthetic piperidine-substituted benzoate ester with the molecular formula C20H24ClNO3 and a molecular weight of 361.86 g/mol. Structurally, it features a 4-piperidinylmethoxy substituent at the para position of a benzoic acid benzyl ester core.

Molecular Formula C20H24ClNO3
Molecular Weight 361.9 g/mol
CAS No. 1220034-71-8
Cat. No. B1527427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride
CAS1220034-71-8
Molecular FormulaC20H24ClNO3
Molecular Weight361.9 g/mol
Structural Identifiers
SMILESC1CNCCC1COC2=CC=C(C=C2)C(=O)OCC3=CC=CC=C3.Cl
InChIInChI=1S/C20H23NO3.ClH/c22-20(24-15-16-4-2-1-3-5-16)18-6-8-19(9-7-18)23-14-17-10-12-21-13-11-17;/h1-9,17,21H,10-15H2;1H
InChIKeyHGCGKSVTXPWTES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride: A Piperidine-Substituted Benzoate Ester for Medicinal Chemistry and Drug Discovery Procurement


Benzyl 4-(4-piperidinylmethoxy)benzoate hydrochloride (CAS 1220034-71-8) is a synthetic piperidine-substituted benzoate ester with the molecular formula C20H24ClNO3 and a molecular weight of 361.86 g/mol . Structurally, it features a 4-piperidinylmethoxy substituent at the para position of a benzoic acid benzyl ester core. It belongs to the class of piperidine-substituted benzoic acid compounds that have been disclosed as complement factor B inhibitors, sigma receptor ligands, and fatty acid synthase inhibitors in the patent literature [1]. The compound is primarily utilized as a synthetic intermediate or building block in medicinal chemistry, where the benzyl ester serves as a protective group that can be selectively removed to reveal the free carboxylic acid for further derivatization .

Why Benzyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride Cannot Be Simply Substituted: The Critical Role of Ester Group Identity and Substitution Position in Synthetic and Pharmacological Outcomes


Within the piperidine-substituted benzoate class, seemingly minor structural variations—such as exchanging the benzyl ester for a methyl or ethyl ester, or relocating the piperidinylmethoxy group from the 4-position to the 3-position—produce compounds that differ substantially in physicochemical properties, synthetic utility, and biological target engagement [1]. The benzyl ester in this compound provides a higher LogP (4.55) compared to the methyl ester analog (estimated LogP ~2.5–3.0) and ethyl ester analog (estimated LogP ~3.0–3.5), which directly affects membrane permeability, solubility, and pharmacokinetic behavior [2]. Furthermore, the 4-substitution pattern on the benzoate ring places the piperidine moiety at a different spatial orientation relative to the ester compared to the 3-substituted regioisomer, a difference known to alter sigma receptor affinity and complement factor B binding in this compound class [3]. Generic substitution without quantitative verification of these parameters risks compromising synthetic efficiency and biological outcomes.

Quantitative Differentiation Evidence for Benzyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride Against Closest Analogs


Lipophilicity Differentiation: Benzyl Ester Confers Higher LogP Compared to Methyl and Ethyl Ester Analogs

The target compound's benzyl ester moiety confers a measured LogP of 4.55, which is substantially higher than that of the methyl ester analog (Methyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, CAS 1219963-77-5) and the ethyl ester analog (Ethyl 4-(4-piperidinylmethoxy)benzoate hydrochloride, CAS 1219979-53-9). The increased lipophilicity of the benzyl ester directly impacts membrane permeability and may provide advantages in CNS-targeted applications where higher LogP values (typically 2–5) are desirable for blood-brain barrier penetration [1].

Physicochemical Properties Lipophilicity Drug-likeness ADME

Molecular Weight and PSA Differentiation: Impact on Permeability and Drug-Likeness

The target compound has a molecular weight of 361.86 g/mol and a polar surface area (PSA) of 47.56 Ų [1]. In contrast, the methyl ester analog (C14H20ClNO3) has a molecular weight of approximately 285.77 g/mol, and the ethyl ester analog (C15H22ClNO3) has a molecular weight of approximately 299.79 g/mol . Despite the higher molecular weight, the PSA of the benzyl ester remains below the typical threshold of 60–70 Ų considered favorable for oral bioavailability, though the higher MW and LogP place it closer to the boundaries of Lipinski's Rule of Five. This compound falls within the range of many CNS-active drugs that occupy a higher molecular weight and lipophilicity space [2].

Drug-likeness Polar Surface Area Molecular Weight Pharmacokinetics

Regioisomeric Differentiation: 4-Position Substitution Versus 3-Position Substitution on the Benzoate Ring

The target compound bears the piperidinylmethoxy substituent at the 4-position (para) of the benzoate ring, distinguishing it from the 3-substituted regioisomer Benzyl 4-(3-piperidinylmethoxy)benzoate hydrochloride (CAS 1219977-15-7). In studies of structurally related benzylpiperidine-based sigma receptor ligands, the position of the substituent on the aromatic ring significantly affects receptor binding affinity and subtype selectivity [1]. Specifically, literature on sigma receptor pharmacophores indicates that para-substitution (4-position) and meta-substitution (3-position) can yield different sigma-1/sigma-2 selectivity profiles, with the spatial orientation of the basic amine relative to the hydrophobic aromatic group being a critical determinant [2]. The 4-position substitution in the target compound places the piperidine nitrogen at a specific distance and angle from the ester carbonyl, which may be optimal for certain target interactions compared to the 3-substituted variant.

Regiochemistry Sigma Receptor Structure-Activity Relationship Substitution Pattern

Synthetic Utility Differentiation: Benzyl Ester as a Removable Protecting Group for Carboxylic Acid Liberation

A key differentiator of the benzyl ester compared to methyl or ethyl esters is its susceptibility to selective hydrogenolytic cleavage (H2, Pd/C or Pd(OH)2) to yield the free 4-(4-piperidinylmethoxy)benzoic acid under mild, neutral conditions [1]. This selective deprotection strategy is not feasible with methyl or ethyl esters, which require saponification under basic conditions that may be incompatible with base-sensitive functional groups in complex synthetic sequences. The benzyl ester therefore offers orthogonal protecting group compatibility, a critical advantage in multi-step syntheses where the piperidine nitrogen may also require protection/deprotection. This synthetic versatility makes the benzyl ester variant preferable as a key intermediate in the preparation of piperidine-substituted benzoic acid derivatives for complement factor B inhibition, sigma receptor targeting, and fatty acid synthase inhibition [2].

Synthetic Chemistry Protecting Group Strategy Intermediate Hydrogenolysis

Optimal Procurement and Application Scenarios for Benzyl 4-(4-piperidinylmethoxy)benzoate Hydrochloride


Synthetic Intermediate for Complement Factor B Inhibitor Development

Given the structural relationship to the piperidine-substituted benzoic acid compounds disclosed as complement factor B inhibitors [1], this compound is optimally deployed as a key intermediate in the synthesis of novel factor B inhibitors targeting the alternative complement pathway. The benzyl ester enables selective deprotection to the free carboxylic acid, a critical functional group for factor B active site binding, while the 4-piperidinylmethoxy moiety provides the basic amine pharmacophore required for complement protease engagement. Procurement of this specific regioisomer (4-substituted) ensures the correct spatial orientation of pharmacophoric elements for factor B inhibition.

Sigma Receptor Ligand Medicinal Chemistry Programs

The compound's benzylpiperidine scaffold, with a LogP of 4.55 and PSA of 47.56 Ų, positions it within the physicochemical space favored by CNS-penetrant sigma receptor ligands [2]. The benzyl ester can serve as a tunable hydrophobic element that can be either retained for sigma-1/sigma-2 binding optimization or cleaved to the carboxylic acid for further derivatization (amide coupling, esterification with alternative alcohols). SAR studies on structurally related 1-aralkyl-4-benzylpiperidine derivatives demonstrate that modifications at the benzyl position significantly impact sigma receptor subtype selectivity [3], making the benzyl ester functionality a valuable diversification point.

Protected Building Block for Parallel Library Synthesis

The orthogonal deprotection strategy afforded by the benzyl ester makes this compound suitable for parallel library synthesis where the piperidine nitrogen and the carboxylic acid must be differentiated [4]. Researchers can first derivatize the free piperidine NH (alkylation, acylation, sulfonylation) while the benzyl ester remains intact, then selectively deprotect the ester via hydrogenolysis to reveal the carboxylic acid for a second diversification step. This sequential orthogonal strategy is not achievable with methyl or ethyl ester variants, where basic hydrolysis conditions may also cleave newly installed N-acyl groups.

Reference Standard for Analytical Method Development and Quality Control

The compound's well-defined structure (C20H24ClNO3, MW 361.86), available purity specifications (≥95–98% from commercial suppliers), and measurable physicochemical properties (LogP 4.55) make it suitable as a reference standard for HPLC method development, mass spectrometry calibration, and impurity profiling in quality control workflows for piperidine-substituted benzoate drug candidates . The hydrochloride salt form ensures consistent solubility and handling characteristics compared to the free base.

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